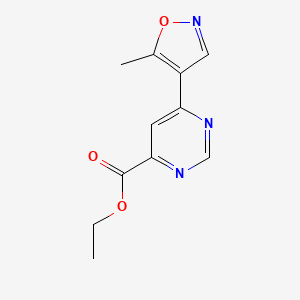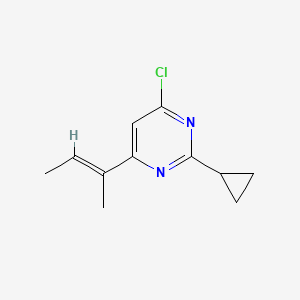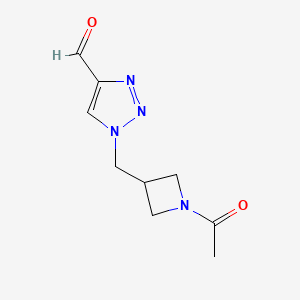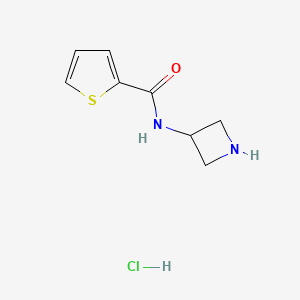
6-(5-メチル-1,2-オキサゾール-4-イル)ピリミジン-4-カルボン酸エチル
説明
Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a 5-methyl-1,2-oxazol-4-yl group and an ethyl carboxylate group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate typically begins with readily available starting materials such as ethyl cyanoacetate and 5-methyl-1,2-oxazole-4-carbaldehyde.
Reaction Steps: The synthesis involves a Knoevenagel condensation reaction followed by cyclization to form the pyrimidine ring. The reaction conditions include the use of a base such as piperidine and a solvent like ethanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Process intensification techniques and green chemistry principles are often employed to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various pyrimidine derivatives.
科学的研究の応用
Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate is compared with other similar compounds such as:
Ethyl 6-(3-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate
Ethyl 6-(5-methyl-1,3-oxazol-4-yl)pyrimidine-4-carboxylate
Ethyl 6-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxylate
These compounds differ in the position and type of substituents on the oxazole ring, leading to variations in their chemical properties and biological activities
特性
IUPAC Name |
ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-3-16-11(15)10-4-9(12-6-13-10)8-5-14-17-7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWAAXRJMOHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=C(ON=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















